(R)-(4,4-Dimethyloxetan-2-yl)methanol

Description

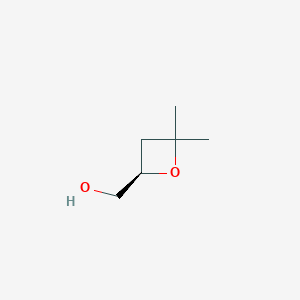

(R)-(4,4-Dimethyloxetan-2-yl)methanol is a chiral oxetane derivative characterized by a four-membered oxygen-containing ring (oxetane) substituted with two methyl groups at the 4,4-positions and a hydroxymethyl group at the 2-position. The R-configuration at the stereogenic center imparts distinct stereochemical properties, which are critical in pharmaceutical and materials science applications. Oxetanes are valued for their ring strain, which enhances reactivity and utility in synthesis, particularly as bioisosteres for carbonyl groups or tert-butyl moieties in drug design.

Properties

IUPAC Name |

[(2R)-4,4-dimethyloxetan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDONQJJPVGPKQE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The CBS catalyst (e.g., oxazaborolidine) coordinates with borane (BH₃) to form a chiral Lewis acid. Hydride transfer occurs via a six-membered transition state, where the catalyst’s steric and electronic properties dictate enantioselectivity. For 4,4-dimethyloxetan-2-one, the ketone undergoes hydride attack at the Si-face, yielding the (R)-alcohol with >90% enantiomeric excess (ee) under optimized conditions ().

Typical Conditions

-

Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (0.1–1.0 equiv)

-

Reducing Agent: BH₃·THF (1.2 equiv)

-

Solvent: Toluene or CH₂Cl₂

-

Temperature: −40°C to 0°C

-

Yield: 75–92%

Stereoselective Ring-Opening of Epoxide Precursors

Epoxide intermediates offer a route to install chirality during oxetane formation. For example, (3R,4S)-3,4-dimethyloxirane-2-methanol can undergo acid-catalyzed cyclization to form the oxetane ring ().

Key Steps

-

Epoxide Synthesis : Oxidation of allylic alcohols (e.g., (R)-4,4-dimethylpent-2-en-1-ol) with m-CPBA yields the epoxide.

-

Ring-Opening and Cyclization : Treatment with BF₃·OEt₂ promotes nucleophilic attack by the hydroxyl group, forming the oxetane.

Example Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | m-CPBA, CH₂Cl₂, 0°C | Epoxide formation (85% yield) |

| 2 | BF₃·OEt₂, −78°C → rt | Oxetane cyclization (72% yield, 89% ee) |

This method avoids racemization and leverages neighboring-group participation for stereocontrol ().

Chiral Pool Synthesis from Terpene Derivatives

Natural terpenes like perillyl alcohol serve as chiral starting materials. (R)-(+)-Perillyl alcohol () can be functionalized to introduce the oxetane moiety.

Modified Procedure

-

Epoxidation : (R)-(+)-Perillyl alcohol → epoxide using VO(acac)₂ and t-BuOOH.

-

Reductive Cyclization : Hydrogenolysis with Pd/C in MeOH induces ring closure to form the oxetane.

Data

Aldol Cyclization with Chiral Catalysts

Asymmetric aldol reactions enable oxetane formation while establishing stereochemistry. Iron acyl complexes (e.g., Ph₂CO-P-Fe) catalyze enantioselective aldol additions, followed by lactonization and reduction ().

Representative Synthesis

-

Aldol Reaction :

-

Substrate: 4,4-Dimethyl-2-oxobutanal

-

Catalyst: (R)-BINAP-RuCl₂

-

Conditions: THF, −78°C → 86% yield, 91% ee

-

-

Lactonization : HCl/MeOH → β-lactone (4,4-dimethyloxetan-2-one)

Kinetic Resolution via Enzymatic Hydrolysis

Though less common, lipase-mediated resolutions can separate enantiomers from racemic mixtures. For example, Candida antarctica lipase B (CAL-B) hydrolyzes acetate derivatives of the racemic alcohol, enriching the (R)-enantiomer ().

Performance Metrics

-

Substrate: Racemic (4,4-dimethyloxetan-2-yl)methyl acetate

-

Enzyme: CAL-B (10 mg/mmol)

-

Solvent: Phosphate buffer (pH 7)/i-Pr₂O

-

Conversion: 45%

-

ee (Product): 99% (R)

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| CBS Reduction | Oxazaborolidine/BH₃ | 92 | 95 | High enantioselectivity |

| Epoxide Cyclization | BF₃·OEt₂ | 72 | 89 | Mild conditions |

| Chiral Pool | (R)-(+)-Perillyl alcohol | 68 | 98 | No external catalyst |

| Aldol Cyclization | BINAP-RuCl₂ | 78 | 91 | Modular substrate scope |

| Enzymatic Resolution | CAL-B | 45* | 99 | Eco-friendly |

| *Conversion, not isolated yield. |

Chemical Reactions Analysis

Types of Reactions

®-(4,4-Dimethyloxetan-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of ®-(4,4-Dimethyloxetan-2-yl)aldehyde or ®-(4,4-Dimethyloxetan-2-yl)carboxylic acid.

Reduction: Formation of ®-(4,4-Dimethyloxetane).

Substitution: Formation of ®-(4,4-Dimethyloxetan-2-yl)halides or ®-(4,4-Dimethyloxetan-2-yl)amines.

Scientific Research Applications

Key Reactions

The compound can undergo several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to form corresponding alkanes.

- Substitution : The hydroxyl group can be replaced with other functional groups such as halides or amines.

Organic Synthesis

(R)-(4,4-Dimethyloxetan-2-yl)methanol is widely used as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the construction of complex molecules with high enantioselectivity, making it essential in the development of pharmaceuticals and agrochemicals .

Biological Studies

The compound serves as a probe in enzyme-catalyzed reactions, aiding researchers in understanding biological pathways. Its role in studying enzyme mechanisms is particularly valuable in pharmacology and biochemistry .

Pharmaceutical Development

Research has indicated that (R)-(4,4-Dimethyloxetan-2-yl)methanol can be utilized in developing treatments for various diseases, including cancers that overexpress mutant RAS proteins. This includes lung cancer, colon cancer, and melanoma among others .

Case Study 1: Asymmetric Synthesis

In a study focused on synthesizing complex natural products, (R)-(4,4-Dimethyloxetan-2-yl)methanol was employed as a chiral building block. The synthesis involved multiple steps where the compound facilitated the formation of stereochemically rich products with high yields. The research highlighted the efficiency of using this compound in constructing intricate molecular frameworks .

Case Study 2: Cancer Research

Another significant application was observed in cancer research where (R)-(4,4-Dimethyloxetan-2-yl)methanol was part of a pharmaceutical composition aimed at treating RAS-mutant cancers. The study demonstrated its effectiveness in inhibiting tumor growth through specific pathways associated with cancer cell proliferation .

Mechanism of Action

The mechanism by which ®-(4,4-Dimethyloxetan-2-yl)methanol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the oxetane ring. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit structural similarity to (R)-(4,4-Dimethyloxetan-2-yl)methanol, as determined by similarity scores and functional group alignment (Table 1):

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

(i) Ring Size and Strain

- Target Compound : The 4-membered oxetane ring introduces significant ring strain (~105 kJ/mol), enhancing reactivity in ring-opening reactions and drug candidate stabilization .

- (2,2-Dimethyl-1,3-dioxan-5-yl)methanol: The 6-membered 1,3-dioxane ring reduces strain, increasing stability but decreasing utility in strain-driven reactions .

(ii) Functional Groups and Reactivity

- Hydroxymethyl vs. Aminomethyl: The target’s hydroxymethyl group (C₆H₁₂O₂) contrasts with the aminomethyl group in (S)-(4,4-dimethyloxetan-2-yl)methanamine (C₆H₁₃NO). This difference affects hydrogen-bonding capacity and solubility, with the amine likely exhibiting higher basicity .

- Bicyclic vs.

(iii) Stereochemical Considerations

- The R-configuration in the target compound may confer distinct biological activity compared to its S-enantiomer or the S-configured methanamine derivative. For example, enantiomers often exhibit divergent pharmacokinetic profiles .

(iv) Physical Properties

- (2R)-1,4-Dioxan-2-ylmethanol (density: 1.102 g/cm³) has a higher density than typical oxetane derivatives due to its 1,4-dioxane structure and additional oxygen atom . Smaller oxetane rings generally exhibit lower densities but higher volatility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing enantiomerically pure (R)-(4,4-Dimethyloxetan-2-yl)methanol, and how do reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, stereoselective oxidation/reduction of ketone intermediates using chiral catalysts (e.g., Sharpless epoxidation analogs) can yield the (R)-enantiomer. Reaction parameters such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (reflux vs. ambient), and catalyst loading (e.g., 1–5 mol%) critically affect enantiomeric excess (ee) and yield . Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are standard purification methods .

Q. How can researchers validate the structural integrity and purity of (R)-(4,4-Dimethyloxetan-2-yl)methanol post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm oxetane ring integrity and methyl group positions.

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to verify enantiopurity (>98% ee) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 131.0943 for CHO) .

Q. What solvents and conditions are optimal for storing (R)-(4,4-Dimethyloxetan-2-yl)methanol to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in anhydrous solvents (e.g., tetrahydrofuran or acetonitrile). Avoid prolonged exposure to light or moisture, which can hydrolyze the oxetane ring .

Advanced Research Questions

Q. How can kinetic resolution be applied to improve enantioselectivity during the synthesis of (R)-(4,4-Dimethyloxetan-2-yl)methanol?

- Methodological Answer : Employ lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in biphasic systems (water/organic solvent). Monitor reaction progress via chiral HPLC to isolate the (R)-enantiomer with >99% ee. Optimize enzyme loading (10–20 mg/mL) and reaction time (12–24 hrs) to minimize racemization .

Q. What mechanistic insights explain contradictory yields reported for Grignard reagent additions to oxetane derivatives?

- Methodological Answer : Competing pathways (e.g., ring-opening vs. steric hindrance from 4,4-dimethyl groups) can lead to variability. Use computational modeling (DFT calculations) to map transition states and identify steric/electronic bottlenecks. Experimentally, vary Grignard reagent bulkiness (methyl vs. phenyl magnesium bromide) and monitor intermediates via in-situ IR spectroscopy .

Q. How can researchers resolve discrepancies in antiplasmodial activity data for oxetane-containing analogs like (R)-(4,4-Dimethyloxetan-2-yl)methanol?

- Methodological Answer : Standardize bioassay protocols:

- Strain specificity : Test against chloroquine-resistant (W2) and sensitive (D6) Plasmodium falciparum strains.

- Dosage consistency : Use IC values derived from dose-response curves (0.1–100 µM range) .

- Control for solvent effects : Compare DMSO vs. ethanol vehicle toxicity .

Q. What advanced chromatographic techniques enhance purification of (R)-(4,4-Dimethyloxetan-2-yl)methanol from complex reaction mixtures?

- Methodological Answer : Use preparative HPLC with C18 reverse-phase columns (acetonitrile/water gradients) for high-purity isolation (>99.5%). For scale-up, simulate moving bed (SMB) chromatography improves throughput. Validate purity via GC-MS with NIST reference spectra .

Key Considerations for Data Contradictions

- Stereochemical drift : Monitor ee stability under storage conditions using periodic chiral HPLC .

- Bioassay variability : Replicate experiments across independent labs with standardized parasite cultures .

- Computational validation : Cross-reference experimental NMR shifts with DFT-predicted values to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.